GNF4877
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIATSFXNVOVFE-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of GNF4877: A Dual DYRK1A/GSK3β Inhibitor for β-Cell Regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GNF4877, a small molecule inhibitor investigated for its potential in treating diabetes by inducing pancreatic β-cell proliferation.
Executive Summary
Diabetes mellitus is characterized by a loss of functional β-cell mass, leading to insufficient insulin (B600854) production and hyperglycemia.[1] A therapeutic strategy aimed at regenerating β-cells holds the promise of a disease-modifying treatment. This compound emerged from a phenotypic high-throughput screening campaign designed to identify compounds that stimulate β-cell proliferation. It is a potent dual inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen (B147801) Synthase Kinase 3β (GSK3β).[2] Preclinical studies demonstrated that this compound induces proliferation of both rodent and human β-cells in vitro and improves glycemic control in diabetic mouse models by increasing β-cell mass and insulin content.[3][4] Despite these promising preclinical findings, this compound was not advanced into clinical trials.[3] Nevertheless, the development of this compound has provided a solid foundation for the discovery of next-generation selective DYRK1A inhibitors for diabetes therapy.[3]
Discovery and Lead Optimization
This compound was identified through a phenotypic high-throughput screening of a compound library to find molecules that could induce β-cell proliferation. The initial hit was an aminopyrazine scaffold, which was subsequently optimized through a lead optimization process to yield this compound.[1] This optimization aimed to improve potency and other pharmaceutical properties.
Mechanism of Action: Dual Inhibition of DYRK1A and GSK3β
This compound exerts its pro-proliferative effect on β-cells primarily through the potent and dual inhibition of two kinases: DYRK1A and GSK3β.[2]
-
DYRK1A Inhibition: DYRK1A is a kinase that negatively regulates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[5] By inhibiting DYRK1A, this compound prevents the phosphorylation and subsequent nuclear export of NFATc, allowing its accumulation in the nucleus where it can promote the transcription of genes involved in cell cycle progression and proliferation.[2][5][6] The inhibition of DYRK1A is considered the critical mechanism for this compound-stimulated β-cell proliferation.[2][5]
-
GSK3β Inhibition: GSK3β is a key negative regulator in the insulin signaling pathway.[7] Its inhibition can lead to increased glycogen synthesis and has been explored as a therapeutic strategy for type 2 diabetes.[7] While the primary pro-proliferative effect of this compound is attributed to DYRK1A inhibition, the concurrent inhibition of GSK3β may contribute to its overall efficacy.[2]
The following diagram illustrates the proposed signaling pathway.
Caption: this compound signaling pathway in pancreatic β-cells.
Quantitative Preclinical Data
The efficacy of this compound has been quantified in various preclinical assays, both in vitro and in vivo.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | DYRK1A (biochemical assay) | 6 nM | [6] |
| IC₅₀ | GSK3β (biochemical assay) | 16 nM | [6] |
| EC₅₀ | Mouse β (R7T1) cell proliferation | 0.66 µM | [6] |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Treatment Regimen | Key Outcomes | Reference |
| RIP-DTA Diabetic Mice | 50 mg/kg, oral, twice daily for 14-15 days | - Progressive reduction in hyperglycemia- Improved oral glucose tolerance- Increased β-cell mass- Increased insulin content | [2][4][6][8] |
| NSG Mice with Human Islet Transplant | 50 mg/kg, oral, twice daily | - Increased BrdU incorporation in insulin-positive cells- Improved glycemic control | [4][8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro β-Cell Proliferation Assay (Dispersed Rat Islets)
-
Islet Isolation: Pancreatic islets are isolated from rats.
-
Cell Dispersion: Islets are dispersed into single cells.
-
Treatment: Cells are treated with this compound or vehicle control (DMSO).
-
Proliferation Measurement: Proliferation is assessed by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA of insulin-positive cells.[5]
-
Analysis: Cells are fixed, stained for insulin and EdU, and quantified using immunofluorescence microscopy.[5]
Caption: Workflow for in vitro β-cell proliferation assay.
In Vivo Efficacy Study in RIP-DTA Mice
-
Animal Model: Double transgenic RIP-DTA (rat insulin promoter-diphtheria toxin A-chain) male mice are used, which exhibit progressive β-cell ablation leading to diabetes.[2][8]
-
Disease Induction: Mice are monitored until the onset of overt diabetes (e.g., blood glucose > 400 mg/dL).[4][8]
-
Compound Formulation: this compound is suspended in a vehicle solution, such as 0.5% w/v methylcellulose (B11928114) / 0.5% w/v Tween 80.[1][2]
-
Dosing: Diabetic mice are treated with this compound at a dose of 50 mg/kg via oral gavage twice daily for 14-15 consecutive days.[2][4][6]
-
Monitoring and Analysis:
-
Glycemic Control: Non-fasting blood glucose is monitored regularly. Oral glucose tolerance tests (OGTT) are performed.[4][8]
-
Histology: At the end of the study, pancreata are collected, fixed, and sectioned. Immunohistochemistry is performed for insulin and proliferation markers (e.g., Ki67) to assess β-cell mass and proliferation rate.[4][8]
-
Insulin Content: Pancreatic insulin content is measured.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNF4877: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF4877 is a synthetic organic compound that has garnered significant interest in the field of diabetes research. It functions as a potent dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β).[1][2] This inhibition leads to the blockade of the nuclear export of the nuclear factor of activated T-cells (NFAT), ultimately promoting pancreatic β-cell proliferation.[3][4][5][6] Preclinical studies have demonstrated the potential of this compound to increase β-cell mass and improve glycemic control, offering a novel therapeutic strategy for diabetes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action.
Chemical Structure and Properties
This compound is an aminopyrazine derivative with the IUPAC name (3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid.[1] Its chemical structure and key identifying information are presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid | [1] |
| Molecular Formula | C25H27FN6O4 | [2][3] |
| Molecular Weight | 494.52 g/mol | [3] |
| CAS Number | 2041073-22-5 | [1][2] |
| SMILES String | CC(C)Oc1ccc(F)c(c1)-c1cnc(N)c(n1)C(=O)Nc1cnccc1N1CCC--INVALID-LINK--C(O)=O | [4] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [4][5][7] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the dual inhibition of two key kinases: DYRK1A and GSK3β.[1][2] This targeted inhibition has been shown to be a promising strategy for inducing the proliferation of pancreatic β-cells, the cells responsible for producing insulin.
Kinase Inhibition
This compound is a potent inhibitor of both DYRK1A and GSK3β, with reported IC50 values of 6 nM and 16 nM, respectively.[3][4][5][6]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| DYRK1A | 6 nM | [3][5][6] |
| GSK3β | 16 nM | [3][5][6] |
Signaling Pathway
The primary mechanism of action of this compound involves the modulation of the calcineurin-NFAT signaling pathway. In pancreatic β-cells, increased intracellular calcium levels activate calcineurin, which in turn dephosphorylates NFAT transcription factors, allowing their translocation into the nucleus to promote gene expression related to proliferation. DYRK1A and GSK3β act as negative regulators of this pathway by phosphorylating NFAT in the nucleus, leading to its export back to the cytoplasm. By inhibiting DYRK1A and GSK3β, this compound prevents this nuclear export, leading to the accumulation of active NFAT in the nucleus and subsequent β-cell proliferation.[3][4]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DYRK1A Inhibitor | GSK3β Ihibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. yeasen.com [yeasen.com]
Methodological & Application
Application Notes and Protocols: Determining the Optimal GNF4877 Concentration for MIN6 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF4877 is a potent small molecule that has been identified as a dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β)[1]. Inhibition of these kinases has been shown to promote pancreatic β-cell proliferation, offering a potential therapeutic strategy for diabetes by restoring β-cell mass[1][2]. These application notes provide a comprehensive guide for utilizing this compound in MIN6 cell culture, a widely used murine pancreatic β-cell line for studying insulin (B600854) secretion and β-cell function[3][4][5]. The following sections detail the mechanism of action of this compound, protocols for MIN6 cell culture and experimentation, and a summary of reported effective concentrations in primary β-cells to guide dose-response studies in MIN6 cells.
Mechanism of Action of this compound
This compound induces β-cell proliferation through the dual inhibition of DYRK1A and GSK3β[1][2]. DYRK1A is known to be a negative regulator of cell proliferation, and its inhibition can promote cell cycle entry[6]. GSK3β is a key component of the Wnt signaling pathway, and its inhibition leads to the nuclear translocation of β-catenin, which in turn activates target genes involved in cell proliferation[2]. The combined inhibition of both kinases by this compound results in a robust proliferative effect on β-cells[2].
Quantitative Data Summary
| Compound | Cell Type | Assay | Key Findings | Reference |
| This compound | Primary Rat Islets | EdU Incorporation | Dose-dependent increase in β-cell proliferation. | [2] |
| This compound | Primary Human Islets | EdU Incorporation | Dose-dependent increase in β-cell proliferation. | [2] |
| This compound | Primary Human Islets | Ki67 Staining | Increased percentage of Ki67+ insulin+ cells after 8 days of treatment. | [2] |
| This compound | Biochemical Assay | Kinase Activity | Potently inhibits DYRK1A and GSK3β with IC50 values of 40 nM and 16 nM, respectively. | [2] |
| This compound | Human Islets | Proliferation (Ki67) | More potent mitogen than harmine, INDY, and leucettine-41. | [6][7] |
Based on these findings, an initial concentration range of 10 nM to 10 µM is recommended for dose-response studies in MIN6 cells to determine the optimal concentration for the desired biological effect.
Experimental Protocols
MIN6 Cell Culture
Materials:
-
MIN6 cell line
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (P/S)
-
L-Glutamine
-
2-Mercaptoethanol
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Culture MIN6 cells in DMEM supplemented with 15% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50-55 µM 2-mercaptoethanol[8].
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2[9].
-
Change the medium every 2-3 days[8].
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh medium and re-plate at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).
Determining Optimal this compound Concentration
Assays:
-
Cell Viability/Toxicity Assay (e.g., MTT or CCK-8): To determine the concentration range that is not cytotoxic.
-
Proliferation Assay (e.g., BrdU/EdU incorporation or Ki67 staining): To measure the mitogenic effect of this compound.
-
Insulin Secretion Assay (Glucose-Stimulated Insulin Secretion - GSIS): To assess the functional impact of this compound treatment.
Protocol for Proliferation Assay (EdU Incorporation):
-
Seed MIN6 cells in 96-well plates at an appropriate density.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add EdU (5-ethynyl-2´-deoxyuridine) to the culture medium for the last few hours of incubation, following the manufacturer's protocol.
-
Fix, permeabilize, and stain the cells for EdU and a β-cell marker (e.g., insulin).
-
Image the plates using a high-content imager or fluorescence microscope.
-
Quantify the percentage of EdU-positive cells within the insulin-positive population.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)
-
KRBH buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Protocol:
-
Seed MIN6 cells in 24-well plates and treat with the determined optimal concentration of this compound for a desired period (e.g., 48-72 hours).
-
On the day of the assay, wash the cells with PBS and pre-incubate in KRBH buffer with low glucose for 1-2 hours.
-
Aspirate the buffer and incubate the cells with KRBH buffer with low glucose for 1 hour. Collect the supernatant (basal insulin secretion).
-
Aspirate the buffer and incubate the cells with KRBH buffer with high glucose for 1 hour. Collect the supernatant (stimulated insulin secretion).
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow to determine optimal this compound concentration.
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin secretion and differential gene expression in glucose-responsive and -unresponsive MIN6 sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. insulin-secretion-assays-in-an-engineered-min6-cell-line - Ask this paper | Bohrium [bohrium.com]
- 6. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 7. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
GNF4877 Dosing Regimen for RIP-DTA Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF4877 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1] This dual inhibition has been demonstrated to promote the proliferation of pancreatic β-cells, offering a potential therapeutic strategy for diabetes by restoring β-cell mass.[1] The RIP-DTA (Rat Insulin (B600854) Promoter-Diphtheria Toxin A chain) mouse model is a widely used tool for studying β-cell ablation and regeneration. In this model, the expression of diphtheria toxin A under the control of the rat insulin promoter leads to the specific destruction of β-cells, inducing a diabetic phenotype.[2] This document provides detailed application notes and protocols for the use of this compound in the RIP-DTA mouse model, based on preclinical findings.
Data Presentation
The following table summarizes the quantitative effects of this compound treatment in the RIP-DTA mouse model.
| Parameter | Vehicle Control | This compound Treatment | Key Findings |
| Dosing Regimen | 0.5% MC/0.5% Tween-80 | 50 mg/kg, oral gavage, twice daily for 14-15 days | Treatment initiated upon overt diabetes (blood glucose ~400 mg/dL).[2] |
| Fed Blood Glucose | Sustained hyperglycemia | Progressive reduction in hyperglycemia | This compound significantly improves glycemic control.[2] |
| Oral Glucose Tolerance Test (OGTT) | Impaired glucose tolerance | Dramatically improved glucose tolerance | Significantly improved Area Under the Curve (AUC) for OGTT.[2] |
| β-Cell Mass | Reduced | Increased | This compound treatment leads to a restoration of β-cell mass.[2] |
| β-Cell Proliferation (Ki67+ Insulin+ cells) | Low | Increased percentage | This compound induces β-cell proliferation.[2] |
| Insulin Content | Reduced | Increased | Treatment restores pancreatic insulin content.[2] |
Signaling Pathway
This compound exerts its pro-proliferative effect on β-cells through the inhibition of DYRK1A and GSK3β. This leads to the blockade of nuclear export of the Nuclear Factor of Activated T-cells (NFATc), allowing it to accumulate in the nucleus and promote the transcription of genes involved in cell cycle progression and proliferation.
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Protocols
This compound Formulation and Dosing in RIP-DTA Mice
This protocol describes the preparation and administration of this compound to RIP-DTA mice.
Materials:
-
This compound powder
-
Tween 80
-
Sterile water
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation (0.5% MC/0.5% Tween 80):
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water.
-
Add 0.5% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.
-
Suspend the this compound powder in the vehicle to achieve the desired final concentration for a 50 mg/kg dose. Ensure the suspension is homogenous before each administration.
-
-
Dosing:
-
Induce diabetes in RIP-DTA mice according to the specific model protocol (e.g., doxycycline (B596269) administration).
-
Monitor blood glucose levels regularly.
-
Initiate this compound treatment when fed blood glucose levels reach approximately 400 mg/dL.[2]
-
Administer this compound at a dose of 50 mg/kg via oral gavage twice daily.[2]
-
Continue treatment for 14 to 15 consecutive days.[2]
-
A vehicle control group should be administered the 0.5% MC/0.5% Tween 80 solution following the same schedule.
-
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for performing an OGTT to assess glucose metabolism.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes
-
Blood collection supplies (e.g., heparinized capillary tubes)
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentrations over time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A significant reduction in AUC in the this compound-treated group compared to the vehicle control indicates improved glucose tolerance.[2]
Pancreas Histology and Immunohistochemistry
This protocol details the steps for harvesting, fixing, and staining mouse pancreatic tissue for the analysis of β-cell mass and proliferation.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Blocking solution (e.g., 5% normal donkey serum in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Harvesting and Fixation:
-
Euthanize the mouse according to approved protocols.
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Carefully dissect the pancreas and fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
-
-
Tissue Embedding and Sectioning:
-
Embed the pancreas in OCT compound and freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount on slides.
-
-
Immunofluorescent Staining:
-
Perform antigen retrieval by heating the slides in sodium citrate buffer.
-
Permeabilize the sections with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with the blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies (anti-insulin and anti-Ki67) overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the slides with mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify β-cell mass by measuring the insulin-positive area relative to the total pancreatic area.
-
Determine the proliferation index by calculating the percentage of Ki67-positive nuclei within the insulin-positive cells.
-
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing in RIP-DTA mice.
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. INS antibody (66198-1-Ig) | Proteintech [ptglab.com]
- 4. Insulin Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Ki-67 Polyclonal Antibody (IHC-00375) [thermofisher.com]
Application Notes and Protocols: Preparation of GNF4877 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF4877 is a potent dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β), with IC50 values of 6 nM and 16 nM, respectively.[1] Its primary mechanism of action involves the blockade of nuclear factor of activated T-cells (NFATc) nuclear export, which leads to increased β-cell proliferation.[1] This compound is a valuable tool for research in areas such as diabetes and neurodegenerative diseases.[2][3][4][5] Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 494.52 g/mol | [1] |
| CAS Number | 2041073-22-5 | [1] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Purity | 99.82% | [1] |
| Solubility in DMSO | 3.33 mg/mL (6.73 mM) | [1] |
| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| IC50 (DYRK1A) | 6 nM | [1] |
| IC50 (GSK3β) | 16 nM | [1] |
| EC50 (mouse β (R7T1) cells) | 0.66 μM | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Optional: sonicator or water bath
Protocol:
-
Pre-warming and Equilibration: Allow the this compound vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculating the Required Volume of DMSO: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of this compound. The formula is:
Volume of DMSO (μL) = (Mass of this compound (mg) / 494.52 g/mol ) * 100,000
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
(1 mg / 494.52 g/mol ) * 100,000 = 202.22 μL of DMSO
-
Solvent Addition: Using a calibrated micropipette with a sterile tip, carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. A clear solution should be obtained.
-
Aiding Dissolution (if necessary): If the this compound does not completely dissolve, sonicate the vial for 5-10 minutes or gently warm it in a water bath at 37-60°C until the solid is fully dissolved.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots of the this compound stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw a single aliquot at room temperature and dilute it to the desired final concentration in your experimental medium.
Important Considerations:
-
DMSO is hygroscopic; therefore, it is crucial to use a fresh, anhydrous supply to ensure maximum solubility of this compound.[1]
-
The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical compounds and solvents.
Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway affected by this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Signaling Pathway Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for EdU Incorporation Assay with GNF4877 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay to assess the effects of GNF4877 on cell proliferation. This compound is a potent dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β), which has been shown to promote β-cell proliferation.[1][2][3][4] The EdU assay is a sensitive and robust method for detecting DNA synthesis, offering a superior alternative to the traditional BrdU assay by eliminating the need for harsh DNA denaturation steps.[5][6]
I. Introduction to EdU Incorporation Assay
The EdU incorporation assay is a powerful tool for measuring cell proliferation in vitro and in vivo.[7] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] The incorporated EdU can then be detected via a specific and efficient "click" chemistry reaction, which involves the copper(I)-catalyzed cycloaddition between the alkyne group of EdU and a fluorescently labeled azide (B81097).[5][6] This method allows for the precise identification and quantification of proliferating cells.
II. This compound: A Potent Inducer of Cell Proliferation
This compound is a small molecule that acts as a potent inhibitor of DYRK1A and GSK3β, with IC50 values of 6 nM and 16 nM, respectively.[1] Inhibition of these kinases by this compound leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export, which in turn promotes cell proliferation, particularly in pancreatic β-cells.[1] This makes this compound a valuable tool for studying β-cell regeneration and developing potential therapies for diabetes.[2][3][4]
III. Quantitative Data Summary
The following table represents illustrative data demonstrating the dose-dependent effect of this compound on the proliferation of a hypothetical β-cell line as measured by the percentage of EdU-positive cells. Researchers should generate their own data based on their specific cell type and experimental conditions.
| This compound Concentration (µM) | Percentage of EdU-Positive Cells (%) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | ± 0.8 |
| 0.1 | 10.5 | ± 1.2 |
| 0.3 | 18.9 | ± 2.1 |
| 0.6 | 25.4 | ± 2.5 |
| 1.0 | 32.1 | ± 3.0 |
| 3.0 | 35.8 | ± 3.3 |
IV. Experimental Protocols
A. Materials
-
Cell line of interest (e.g., pancreatic β-cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
EdU (5-ethynyl-2'-deoxyuridine) (stock solution in DMSO or water)[8]
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)[7]
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[9]
-
Click chemistry reaction cocktail components (as per manufacturer's instructions, typically includes a fluorescent azide, copper(II) sulfate, and a reducing agent)[6][8]
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)[8]
-
Fluorescence microscope or flow cytometer
B. Detailed Methodology for EdU Incorporation Assay with this compound Treatment (for Fluorescence Microscopy)
-
Cell Seeding: Plate cells onto sterile coverslips in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment. Allow cells to adhere and recover overnight.[8]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired treatment period (e.g., 24-72 hours), depending on the cell type and experimental goals.
-
-
EdU Labeling:
-
Prepare a working solution of EdU in complete cell culture medium. A final concentration of 10 µM is commonly used, but this may need to be optimized for your specific cell line.[8][9]
-
Add the EdU working solution directly to the cell culture medium containing this compound.
-
Incubate the cells for a period that allows for sufficient incorporation of EdU (e.g., 2-4 hours). This incubation time may also require optimization.[9]
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding a sufficient volume of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.[7][9]
-
Remove the fixative and wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.5% Triton X-100 in PBS to each well and incubating for 20 minutes at room temperature.[9]
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's protocol immediately before use.[8]
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[8]
-
Add the click reaction cocktail to each well, ensuring the coverslip is completely covered.[8]
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Nuclear Staining and Imaging:
-
Remove the reaction cocktail and wash the cells once with PBS.
-
Stain the nuclei by incubating with a Hoechst 33342 or DAPI solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[8]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear stain.
-
C. Data Analysis
-
Capture multiple images from random fields for each treatment condition.
-
Quantify the number of EdU-positive nuclei (proliferating cells) and the total number of nuclei (e.g., Hoechst-positive) in each image.
-
Calculate the percentage of EdU-positive cells for each condition: (Number of EdU-positive cells / Total number of cells) x 100%
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
V. Visualizations
Caption: this compound Signaling Pathway
Caption: EdU Assay Workflow with this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 5. interchim.fr [interchim.fr]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Ki67 Staining Protocol for Assessing Beta-Cell Proliferation in GNF4877-Treated Pancreatic Islets
Audience: Researchers, scientists, and drug development professionals involved in diabetes research and beta-cell biology.
Introduction
The loss of functional beta-cell mass is a central characteristic of both type 1 and type 2 diabetes.[1] Therapeutic strategies aimed at replenishing the beta-cell population through proliferation are of significant interest. GNF4877 is a small molecule that has been identified as a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β).[1][2] Inhibition of these kinases by this compound has been shown to promote beta-cell proliferation both in vitro and in vivo, offering a potential pathway for restoring beta-cell mass.[1][2][3]
This application note provides a detailed protocol for treating isolated pancreatic islets with this compound and subsequently performing immunohistochemical staining for Ki67, a well-established marker for cellular proliferation.[4] The protocol covers islet isolation, culture, this compound treatment, and a comprehensive procedure for Ki67 and insulin (B600854) double staining to specifically quantify beta-cell proliferation.
This compound Signaling Pathway
This compound exerts its pro-proliferative effect on beta-cells by inhibiting DYRK1A and GSK3β.[5][6] Both kinases typically phosphorylate the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their export from the nucleus and inactivation. By inhibiting DYRK1A and GSK3β, this compound prevents NFAT phosphorylation, causing its accumulation in the nucleus.[5] Nuclear NFAT then activates the transcription of genes that promote cell cycle progression and, consequently, beta-cell proliferation.[5][7]
Experimental Workflow
The overall experimental process involves four main stages: isolation and culture of pancreatic islets, treatment with this compound, tissue processing and embedding, and finally, immunohistochemical analysis of proliferation.
Quantitative Data Summary
Treatment of human or rodent islets with this compound is expected to increase the percentage of Ki67-positive beta-cells, indicating entry into the cell cycle.
| Treatment Group | Species | Proliferation (% Ki67+ of Insulin+ Cells) | Reference |
| Vehicle (DMSO) | Human | Baseline (~0.1-0.5%) | [3] |
| This compound | Human | ~1-3% | [3][8] |
| Vehicle (DMSO) | Rat | Baseline | [3] |
| This compound | Rat | ~15-30% (EdU incorporation) | [3] |
Note: Proliferation rates can vary depending on donor age, islet quality, and culture conditions. EdU incorporation is another method to measure DNA synthesis and may yield different percentages compared to Ki67 staining.
Experimental Protocols
Protocol 1: Pancreatic Islet Isolation (Mouse)
This protocol is adapted from standard collagenase-based islet isolation methods.[9][10][11]
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Density gradient medium (e.g., Histopaque-1077 or Ficoll)
-
Surgical tools (scissors, forceps)
-
Syringes and needles (30G)
Procedure:
-
Anesthetize the mouse according to approved institutional animal care guidelines.
-
Perfuse the pancreas by injecting 3-5 mL of cold Collagenase P solution into the common bile duct.[10]
-
Excise the inflated pancreas and place it in a 50 mL conical tube containing additional collagenase solution.[11]
-
Incubate the tube in a 37°C water bath with shaking for 12-15 minutes to digest the exocrine tissue.[11]
-
Stop the digestion by adding 20-30 mL of cold HBSS supplemented with 10% FBS.
-
Wash the digested tissue pellet three times with cold HBSS.[10]
-
Purify the islets from the acinar cell debris by resuspending the pellet in a density gradient medium and centrifuging.
-
Collect the islet layer from the interface, wash with HBSS, and transfer to a petri dish containing RPMI-1640 medium.
-
Under a dissecting microscope, handpick the islets to ensure high purity.[9]
Protocol 2: Islet Culture and this compound Treatment
Materials:
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (MedChemExpress or other supplier)[6]
-
DMSO (vehicle control)
-
Culture plates (non-adherent)
Procedure:
-
Culture the purified islets in RPMI-1640 medium for 24-48 hours to allow for recovery from the isolation procedure.
-
Prepare a stock solution of this compound in DMSO. The EC50 for mouse beta-cell proliferation is approximately 0.66 µM.[6] A final concentration range of 0.5 µM to 1.0 µM is recommended.
-
Divide islets into treatment groups (e.g., Vehicle Control, this compound).
-
Replace the medium with fresh culture medium containing either this compound at the desired final concentration or an equivalent volume of DMSO for the control group.
-
Culture the islets for 5 to 8 days, replacing the medium with fresh treatment every 2-3 days.[3]
Protocol 3: Paraffin Embedding and Sectioning
Procedure:
-
After treatment, collect the islets and wash them with PBS.
-
Fix the islets in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
-
Wash the fixed islets with PBS.
-
Dehydrate the islets through a graded series of ethanol (B145695) washes (e.g., 50%, 70%, 95%, 100%).
-
Clear the islets with xylene and infiltrate with paraffin wax.
-
Embed the islets in paraffin blocks.
-
Using a microtome, cut 4-5 µm thick sections and mount them on positively charged glass slides.[12]
Protocol 4: Ki67 and Insulin Immunofluorescence Staining
This protocol is a standard method for staining paraffin-embedded tissues.[4][13]
Materials:
-
Xylene and graded ethanol series for deparaffinization.
-
Antigen Retrieval Solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0).[13]
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.3% Triton X-100).[4]
-
Primary Antibodies:
-
Rabbit anti-Ki67 (e.g., Abcam ab15580).[4]
-
Guinea Pig or Mouse anti-Insulin.
-
-
Secondary Antibodies:
-
Alexa Fluor conjugated anti-Rabbit (for Ki67).
-
Alexa Fluor conjugated anti-Guinea Pig or anti-Mouse (for Insulin) with a distinct fluorophore.
-
-
DAPI (for nuclear counterstain).
-
Mounting Medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 min), 95% (1 x 5 min), 70% (1 x 5 min), 50% (1 x 5 min).[13]
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer and heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).[13]
-
Allow slides to cool to room temperature in the buffer.
-
Wash slides with PBS.
-
-
Blocking:
-
Draw a hydrophobic barrier around the tissue section.
-
Block non-specific binding by incubating the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[4]
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (anti-Ki67 and anti-Insulin) in staining buffer (e.g., 1% BSA in PBS).
-
Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS (5 min each).
-
Apply the appropriate fluorescently-labeled secondary antibodies, diluted in staining buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides three times with PBS (5 min each).
-
Apply DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount a coverslip using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope.
-
Quantify proliferation by counting the number of double-positive (Ki67+ and Insulin+) cells and dividing by the total number of Insulin+ cells. Perform counts on multiple islets across different sections for statistical robustness.
-
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nextgen-protocols.org [nextgen-protocols.org]
- 5. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 8. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [bio-protocol.org]
- 10. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. youtube.com [youtube.com]
- 13. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Quantifying Gene Expression Changes Induced by GNF4877 using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF4877 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β).[1][2][3][4] This inhibition has been shown to block the nuclear export of Nuclear Factor of Activated T-cells (NFATc), a key transcription factor, leading to the promotion of β-cell proliferation.[1][4] Understanding the downstream molecular events triggered by this compound is crucial for elucidating its full therapeutic potential and mechanism of action. Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure changes in gene expression. This document provides a detailed protocol for utilizing qPCR to assess the impact of this compound on the expression of target genes in a cellular context, particularly focusing on genes involved in cell cycle regulation.
Signaling Pathway of this compound
This compound exerts its biological effects by intervening in a critical signaling pathway that governs cell proliferation. By inhibiting DYRK1A and GSK3β, this compound prevents the phosphorylation of NFATc, which in turn inhibits its export from the nucleus. The sustained nuclear localization of NFATc allows it to act as a transcription factor, promoting the expression of genes that drive cell cycle progression and proliferation.
Caption: this compound inhibits DYRK1A and GSK3β, leading to increased nuclear NFATc and target gene expression.
Experimental Protocol: qPCR for Gene Expression Analysis
This protocol outlines the steps for treating cells with this compound, extracting RNA, synthesizing cDNA, and performing qPCR to measure changes in the expression of target genes.
I. Cell Culture and Treatment
-
Cell Seeding: Plate pancreatic β-cells (e.g., EndoC-βH1, MIN6) or other relevant cell lines in appropriate cell culture plates at a density that allows for logarithmic growth during the treatment period.
-
Cell Treatment: Once cells have adhered and are in a healthy growing state, treat them with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. A typical concentration range for this compound can be determined from dose-response studies, often in the nanomolar to low micromolar range.[1][4]
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
II. RNA Extraction and Quantification
-
RNA Isolation: At the end of the treatment period, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be further assessed using gel electrophoresis or a bioanalyzer.
III. cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription: Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific). Use a consistent amount of RNA for all samples to minimize variability.
-
Genomic DNA Removal: It is recommended to perform a DNase I treatment step prior to reverse transcription to remove any contaminating genomic DNA.
-
No-RT Control: Include a no-reverse transcriptase control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.[5]
IV. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes of interest and at least two stable reference genes. For studying the effects of this compound on β-cell proliferation, potential target genes include those involved in cell cycle regulation such as Cyclin B1 (CCNB1), Cyclin D1 (CCND1), and Ki-67 (MKI67).
-
Reference Gene Selection: The selection of appropriate reference genes is critical for accurate normalization. For studies in human pancreatic islets or β-cells, ACTB and VAPA have been shown to be stably expressed.[6] In pancreatic organoids, RPL13A and HPRT are suitable choices.[7] It is highly recommended to validate the stability of chosen reference genes under your specific experimental conditions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems). A typical reaction setup is provided in the table below.
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| SYBR Green Master Mix (2x) | 10 | 1x |
| Forward Primer (10 µM) | 0.5 - 1.0 | 250 - 500 nM |
| Reverse Primer (10 µM) | 0.5 - 1.0 | 250 - 500 nM |
| cDNA Template (diluted) | 2 - 4 | 1 - 100 ng |
| Nuclease-free Water | Up to 20 | - |
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the following cycling conditions (can be optimized based on the instrument and primers):
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 - 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds | |
| Melt Curve Analysis | Instrument Specific | - | 1 |
-
Controls: Include the following controls in your qPCR run:
Data Analysis
The relative quantification of gene expression can be calculated using the delta-delta Ct (ΔΔCt) method .[1][8]
-
Calculate ΔCt: For each sample, normalize the Ct value of the gene of interest (GOI) to the geometric mean of the Ct values of the reference genes (RG).
-
ΔCt = Ct(GOI) - Ct(RG)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the average ΔCt of the control (vehicle-treated) samples.
-
ΔΔCt = ΔCt(Treated) - Average ΔCt(Control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[1]
Experimental Workflow Diagram
Caption: Workflow for analyzing gene expression changes after this compound treatment using qPCR.
Summary of Quantitative Data
The results of the qPCR experiment can be summarized in a table for easy comparison of gene expression changes.
| Target Gene | Treatment | Average Ct (GOI) | Average Ct (Ref Gene) | ΔCt | Average ΔCt (Control) | ΔΔCt | Fold Change (2-ΔΔCt) |
| CCNB1 | Vehicle Control | 24.5 | 19.2 | 5.3 | 5.3 | 0 | 1.0 |
| This compound (X nM) | 22.8 | 19.3 | 3.5 | -1.8 | 3.5 | ||
| CCND1 | Vehicle Control | 26.1 | 19.2 | 6.9 | 6.9 | 0 | 1.0 |
| This compound (X nM) | 25.0 | 19.3 | 5.7 | -1.2 | 2.3 | ||
| MKI67 | Vehicle Control | 28.3 | 19.2 | 9.1 | 9.1 | 0 | 1.0 |
| This compound (X nM) | 26.9 | 19.3 | 7.6 | -1.5 | 2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and genes analyzed.
By following this detailed protocol, researchers can reliably quantify the changes in gene expression induced by this compound, providing valuable insights into its molecular mechanism of action and its potential as a therapeutic agent.
References
- 1. toptipbio.com [toptipbio.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. idtdna.com [idtdna.com]
- 6. A functional genomic approach to identify reference genes for human pancreatic beta cell real-time quantitative RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the best housekeeping gene for RT-qPCR analysis of human pancreatic organoids | PLOS One [journals.plos.org]
- 8. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
flow cytometry analysis of β-cell proliferation with GNF4877
Application Note and Protocol
Topic: Flow Cytometry Analysis of β-Cell Proliferation with GNF4877
Audience: Researchers, scientists, and drug development professionals.
Abstract
Loss of functional pancreatic β-cell mass is a primary contributor to the pathology of diabetes mellitus[1]. Identifying compounds that can induce β-cell proliferation is a promising therapeutic strategy for restoring β-cell mass and improving glycemic control[1][2]. This compound is a potent small molecule inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β) that has been shown to induce β-cell proliferation both in vitro and in vivo[1][3][4]. This document provides a detailed protocol for assessing the pro-proliferative effect of this compound on pancreatic β-cells using flow cytometry. The methodology is based on the incorporation of 5-ethynyl-2´-deoxyuridine (EdU) into newly synthesized DNA, followed by immunofluorescent staining for insulin (B600854) to specifically identify the β-cell population[5][6].
Mechanism of Action of this compound
This compound stimulates β-cell proliferation through the dual inhibition of DYRK1A and GSK3β[1][3]. DYRK1A is known to inhibit the nuclear factor of activated T-cells (NFAT) pathway, which is implicated in β-cell proliferation[7][8]. By inhibiting DYRK1A, this compound prevents the phosphorylation and subsequent nuclear export of NFATc transcription factors[3][8]. This leads to the accumulation of active NFATc in the nucleus, where it transactivates genes responsible for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), ultimately driving β-cell division[8]. The inhibition of GSK3β may also contribute to this effect[8].
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
Application Notes and Protocols for Long-Term Culture of Primary Islets with GNF4877
Audience: Researchers, scientists, and drug development professionals.
Introduction
The maintenance of primary pancreatic islet viability and function in long-term culture is a significant challenge in diabetes research and drug discovery. Islets tend to lose their characteristic three-dimensional structure and endocrine function over time in vitro.[1][2][3][4] GNF4877, a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β), has emerged as a promising small molecule for promoting β-cell proliferation and enhancing islet mass.[5][6] These application notes provide a comprehensive overview and detailed protocols for the long-term culture of primary islets using this compound to promote β-cell expansion while maintaining islet functionality.
Mechanism of Action
This compound exerts its pro-proliferative effects on β-cells through the dual inhibition of DYRK1A and GSK3β.[5][7] These kinases are negative regulators of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][8] By inhibiting DYRK1A and GSK3β, this compound promotes the dephosphorylation and subsequent nuclear translocation of NFAT transcription factors.[7][8] In the nucleus, NFAT activates the transcription of genes involved in cell cycle progression, leading to β-cell proliferation.[8]
Data Presentation
The following tables summarize the quantitative effects of this compound on primary islets as reported in preclinical studies.
Table 1: In Vitro Effects of this compound on Human Islet β-Cell Proliferation
| Parameter | Treatment Group | Result | Duration of Treatment | Reference |
| Ki67+ Insulin (B600854)+ Cells | This compound | ~20-fold increase | 8 days | [8] |
| Total Islet Cells | This compound | Increased number | 7-8 days | [8] |
| Total β-Cells | This compound | Increased number | 7-8 days | [8] |
Table 2: In Vivo Effects of this compound in Diabetic Mouse Models
| Parameter | Treatment Group | Dosage | Result | Duration of Treatment | Reference |
| β-Cell Mass | This compound | 50 mg/kg (oral, twice daily) | Increased | 14 days | [9] |
| Insulin Content | This compound | 50 mg/kg (oral, twice daily) | Increased | 14 days | [9] |
| Blood Glucose | This compound | 50 mg/kg (oral, twice daily) | Progressive reduction | 14 days | [9] |
| Oral Glucose Tolerance | This compound | 50 mg/kg (oral, twice daily) | Improved | 14 days | [9] |
| BrdU Incorporation in Insulin+ Cells (transplanted human islets) | This compound | 50 mg/kg (oral, twice daily) | Increased | 9 days | [8] |
Experimental Protocols
Primary Islet Isolation and Culture
This protocol is a generalized procedure and may require optimization based on the species (mouse, rat, human) and specific laboratory conditions.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 5.5 mM glucose
-
Histopaque-1077 (for purification)
-
This compound (stock solution in DMSO)
-
Culture plates
Procedure:
-
Isolate primary islets from the pancreas using collagenase digestion. This typically involves perfusion of the pancreas with collagenase P solution.[10]
-
Purify the islets from the digested pancreatic tissue using a density gradient centrifugation method with Histopaque-1077.[10]
-
Wash the isolated islets with HBSS and culture them in complete RPMI-1640 medium.
-
Allow the islets to recover overnight in a humidified incubator at 37°C and 5% CO2 before initiating treatment.
Long-Term Islet Culture with this compound
Procedure:
-
Prepare a working solution of this compound in the culture medium. The final concentration may need to be optimized, with effective concentrations reported in the low micromolar range.
-
Replace the culture medium of the recovered islets with the medium containing this compound or a vehicle control (DMSO).
-
Culture the islets for the desired duration (e.g., 7-14 days).
-
Change the medium every 2-3 days with fresh this compound or vehicle control.
Assessment of β-Cell Proliferation (Ki67 Staining)
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., Bovine Serum Albumin in PBS)
-
Primary antibodies: anti-Ki67 and anti-insulin
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
At the end of the culture period, fix the islets with 4% PFA.
-
Permeabilize the islets with a suitable buffer.
-
Block non-specific antibody binding.
-
Incubate the islets with primary antibodies against Ki67 and insulin overnight at 4°C.
-
Wash the islets and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Image the islets using a fluorescence microscope and quantify the percentage of Ki67-positive cells within the insulin-positive cell population.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is crucial to confirm that the proliferative effects of this compound do not compromise islet function.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with low glucose (e.g., 2.8 mM)
-
KRB buffer supplemented with high glucose (e.g., 16.7 mM)
-
Insulin ELISA kit
Procedure:
-
Pre-incubate the this compound-treated and control islets in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Collect the supernatant for basal insulin measurement.
-
Incubate the islets in KRB buffer with high glucose for 1-2 hours to stimulate insulin secretion.
-
Collect the supernatant for stimulated insulin measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
The results can be expressed as a stimulation index (fold increase of insulin secretion at high glucose over low glucose).
Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells```dot
Caption: Workflow for this compound treatment of primary islets and subsequent analysis.
References
- 1. Multi-omics analysis of long-term cultured human islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term culture of human pancreatic islets reveals reduced metal ion pathways in their gene signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reformed islets: a long-term primary cell platform for exploring mouse and human islet biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term cultures of human pancreatic islets in self-assembling peptides hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF4877 Cytotoxicity Assay and Optimal Dose Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cytotoxicity assays with GNF4877 and determining its optimal dose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, dual-inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase-3 beta (GSK3β), with IC50 values of 6 nM and 16 nM, respectively.[1] Its primary described function is to block the nuclear factor of activated T-cells (NFATc) nuclear export, which leads to increased β-cell proliferation.[1] This makes it a compound of interest for diabetes research.[2][3][4][5]
Q2: Is this compound cytotoxic?
While the primary focus of this compound research has been on its proliferative effects on pancreatic β-cells, it can exhibit cytotoxicity at certain concentrations.[2] A study has shown this compound to have a cytotoxic effect on mouse HT-22 cells.[1] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q3: What is a cytotoxicity assay and why is it important for this compound studies?
A cytotoxicity assay is a method used to measure the ability of a compound to cause cell damage or death.[6] For this compound, it is important to perform cytotoxicity assays to understand its therapeutic window. This is the concentration range where it elicits its desired effect (e.g., β-cell proliferation) without causing significant cell death. This is critical for determining a safe and effective dose for further experiments.
Q4: Which cytotoxicity assay should I choose for this compound?
The choice of assay depends on the specific research question and cell type. Common assays include:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[5][7] An MTS assay was used to determine the cytotoxicity of this compound in HT-22 cells.[1]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is a marker of metabolically active, viable cells.[8]
It is often recommended to use at least two different methods to confirm results, as each assay measures a different aspect of cell health.[9]
Quantitative Data Summary
The following table summarizes the known cytotoxic and proliferative concentrations of this compound. Researchers should use this as a starting point and determine the precise IC50/EC50 in their specific experimental system.
| Compound | Cell Line | Assay Type | Endpoint | Concentration | Reference |
| This compound | Mouse HT-22 cells | MTS | Cytotoxicity (IC50) | 16.3 μM | [1] |
| This compound | Mouse β (R7T1) cells | Not specified | Proliferation (EC50) | 0.66 μM | [1] |
| This compound | Rat beta cells | EdU incorporation | Proliferation (EC50) | 0.19 μM | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1] Shaking on an orbital shaker for 15 minutes can aid dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low absorbance values | - Low cell number- Reduced metabolic activity- Problems with MTT reagent or solubilization | - Optimize cell seeding density.- Ensure MTT solution is fresh and protected from light.- Ensure complete dissolution of formazan crystals by increasing solubilization time or using a different solvent.[10] |
| High background absorbance | - Contamination (bacterial or yeast)- Interference from media components (phenol red, serum)- Direct reduction of MTT by this compound | - Test for and eliminate contamination.- Use phenol (B47542) red-free medium and reduce serum concentration during MTT incubation.[10]- Run a control with this compound in cell-free medium to check for direct MTT reduction.[10] |
| Inconsistent results between replicates | - Uneven cell seeding- Pipetting errors- "Edge effect" in 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium instead. |
| Greater than 100% viability | - this compound may increase metabolic activity without increasing cell number.- Hormetic effects (stimulatory at low doses). | - Confirm viability with a different assay that measures a different endpoint (e.g., LDH assay or cell counting).[11] |
Determining Optimal Dose Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cytotoxic effect observed | - Concentration range is too low.- Incubation time is too short.- The chosen cell line is resistant to this compound. | - Test a wider and higher range of concentrations.- Increase the duration of exposure to this compound.- Consider using a different cell line or a positive control for cytotoxicity to ensure the assay is working. |
| All cells are dead, even at the lowest concentration | - The concentration range is too high. | - Perform a broader range-finding experiment with serial dilutions starting from a much lower concentration (e.g., in the nanomolar range). |
| Steep or flat dose-response curve | - Inappropriate concentration intervals. | - Use a narrower range of concentrations with smaller dilution factors (e.g., 2-fold or 3-fold dilutions) around the estimated IC50. |
| High variability in IC50 values between experiments | - Inconsistent cell passage number or confluency.- Variation in reagent preparation or incubation times. | - Use cells within a consistent passage number range and seed them at the same density for each experiment.- Strictly adhere to a standardized protocol for all steps of the assay. |
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. galaxy.ai [galaxy.ai]
- 3. broadpharm.com [broadpharm.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
GNF4877 Technical Support Center: A Guide to Minimizing Off-Target Effects in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Welcome to the GNF4877 Technical Support Center. This resource is designed to provide comprehensive guidance on the use of this compound, a potent dual inhibitor of DYRK1A and GSK3β, in kinase assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor with high potency against two protein kinases: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3 beta (GSK3β)[1][2][3]. It was developed to promote pancreatic β-cell proliferation, offering a potential therapeutic avenue for diabetes[3][4]. The dual inhibition of DYRK1A and GSK3β has been shown to be synergistic in this regard[2].
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound are 6 nM for DYRK1A and 16 nM for GSK3β[1]. These values indicate high potency against its intended targets.
Q3: Besides DYRK1A and GSK3β, what are the other potential off-targets of this compound?
Kinome-wide screening has revealed that this compound can interact with other kinases, particularly at higher concentrations (e.g., 10 µM)[5][6]. Members of the CMGC kinase family (which includes CDKs, MAPKs, GSKs, and CLKs) are among the potential off-targets[5]. For a detailed list of off-target kinases identified in a kinome scan, please refer to the data section below.
Q4: How can I minimize off-target effects in my cell-based assays?
Minimizing off-target effects is crucial for accurate interpretation of experimental data. Here are some key strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your specific assay.
-
Employ orthogonal validation methods: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 gene editing to confirm that the observed phenotype is a direct result of inhibiting DYRK1A and/or GSK3β.
-
Use a structurally unrelated inhibitor: If possible, use another inhibitor with a different chemical scaffold that also targets DYRK1A and/or GSK3β to see if it recapitulates the same phenotype.
-
Perform rescue experiments: In a knockdown background of your target kinase, the inhibitor should have a diminished effect if the phenotype is on-target.
Q5: Why might the observed cellular potency (EC50) of this compound be different from its biochemical potency (IC50)?
Discrepancies between biochemical IC50 and cellular EC50 values are common and can be attributed to several factors:
-
Cell permeability: The ability of this compound to cross the cell membrane and reach its intracellular targets.
-
Cellular ATP concentration: The concentration of ATP in cells is much higher than that typically used in in vitro kinase assays. As an ATP-competitive inhibitor, the apparent potency of this compound can be lower in a cellular environment.
-
Presence of drug efflux pumps: Cells may actively transport the compound out, reducing its intracellular concentration.
-
Binding to other cellular components: Non-specific binding to other proteins or lipids can reduce the free concentration of the inhibitor available to bind to its targets.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in kinase assays.
-
Potential Cause: Compound precipitation.
-
Troubleshooting Step: Visually inspect for any precipitation in your assay wells. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.
-
-
Potential Cause: Inactive enzyme or substrate.
-
Troubleshooting Step: Verify the activity of your kinase and the integrity of your substrate. Use fresh reagents and follow recommended storage conditions.
-
-
Potential Cause: Assay interference.
-
Troubleshooting Step: Run control experiments without the kinase to check if this compound interferes with your detection method (e.g., fluorescence or luminescence).
-
Issue 2: Difficulty in distinguishing on-target from off-target effects.
-
Potential Cause: High concentration of this compound leading to inhibition of multiple kinases.
-
Troubleshooting Step: Perform a dose-response experiment to identify the optimal concentration range. Refer to the kinome scan data to be aware of potential off-targets at higher concentrations.
-
-
Potential Cause: The observed phenotype is a result of a combination of on- and off-target effects.
-
Troubleshooting Step: Use genetic approaches like siRNA or CRISPR to specifically deplete DYRK1A and/or GSK3β and observe if the phenotype is replicated. This provides strong evidence for on-target activity. A rescue experiment, where a drug-resistant mutant of the target kinase is expressed, can also help to delineate on- and off-target effects.
-
Issue 3: Western blot results show no change in downstream signaling despite seeing a cellular effect.
-
Potential Cause: The antibody is not specific or sensitive enough.
-
Troubleshooting Step: Validate your primary antibodies using positive and negative controls.
-
-
Potential Cause: The timing of the experiment is not optimal to observe changes in the phosphorylation of the downstream target.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for observing changes in your signaling pathway after this compound treatment.
-
-
Potential Cause: The downstream signaling event is transient.
-
Troubleshooting Step: Consider using techniques that can capture transient interactions, such as proximity ligation assays.
-
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of this compound against its primary targets and a selection of potential off-target kinases.
Table 1: this compound IC50 Values for Primary Targets
| Kinase | IC50 (nM) |
| DYRK1A | 6[1] |
| GSK3β | 16[1] |
Table 2: Selected Off-Target Kinases for this compound (from a 10 µM Kinome Scan)
| Kinase | Percent of Control (%)* |
| DYRK1B | 0.1 |
| DYRK2 | 0.3 |
| CLK1 | 0.8 |
| CLK2 | 0.4 |
| CLK4 | 1.5 |
| GSK3A | 0.2 |
| HIPK2 | 1.1 |
| HIPK3 | 2.5 |
| Haspin (GSG2) | 3.5 |
*Percent of control represents the amount of kinase bound to the immobilized ligand in the presence of 10 µM this compound compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.
Data adapted from the supplementary materials of Wang et al., JCI Insight, 2020.[5]
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Based on KINOMEscan® Assay)
This protocol outlines the general principle of a competition binding assay to assess the selectivity of this compound against a large panel of kinases.
Methodology:
-
Immobilization of Ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Binding Reaction: DNA-tagged kinases, the immobilized ligand, and this compound (at a fixed concentration, e.g., 10 µM) are combined in a multi-well plate. A DMSO control is run in parallel.
-
Competition: this compound competes with the immobilized ligand for binding to the active site of the kinases.
-
Washing: The solid support is washed to remove unbound components.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of this compound is compared to the DMSO control to calculate the "percent of control".
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound binds to its intended targets, DYRK1A and GSK3β, in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble DYRK1A and GSK3β by western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Protocol 3: siRNA-Mediated Knockdown for On-Target Validation
This protocol describes how to use siRNA to confirm that the observed cellular phenotype is due to the inhibition of DYRK1A or GSK3β.
Methodology:
-
siRNA Transfection: Transfect cells with siRNAs specifically targeting DYRK1A, GSK3β, or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target proteins.
-
This compound Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell proliferation, reporter gene expression).
-
Western Blot Validation: Concurrently, lyse a parallel set of transfected cells to confirm the knockdown of DYRK1A and GSK3β by western blotting.
-
Data Analysis: Compare the effect of this compound in cells with target knockdown to the control cells. A reduced effect of the inhibitor in the knockdown cells suggests that the phenotype is on-target.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 6. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
GNF4877 stability in solution and long-term storage
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of GNF4877. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β).[1][2] Its mechanism of action involves the inhibition of these kinases, which leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export.[1] This activity promotes pancreatic β-cell proliferation, offering potential therapeutic applications in diabetes by restoring β-cell mass and improving glycemic control.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage of this compound is critical to maintain its integrity and activity. The recommended storage conditions for both the solid powder and solutions in solvent are summarized below.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To minimize the effects of moisture absorption by DMSO, which can reduce the solubility of the compound, it is best to use a fresh, unopened bottle of anhydrous DMSO. For dissolution, ultrasonic treatment and warming to 60°C can be employed.[1]
Q4: How stable is this compound in aqueous solutions and cell culture media?
While specific quantitative data on the stability of this compound in various aqueous buffers and cell culture media is not extensively published, it is a common challenge for small molecules to exhibit limited stability in aqueous environments. Factors such as pH, temperature, and the presence of media components can influence the rate of degradation. As a best practice, it is highly recommended to prepare fresh working solutions in your aqueous buffer or cell culture medium for each experiment and to avoid long-term storage of these solutions.
Q5: Is this compound sensitive to light?
There is no specific information available regarding the light sensitivity of this compound. However, as a general precautionary measure for all research compounds, it is advisable to store this compound, both in solid form and in solution, protected from light. This can be achieved by using amber vials or by wrapping storage containers in aluminum foil.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Table 2: this compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 3.33 mg/mL (6.73 mM) | Ultrasonic treatment and warming to 60°C may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1] |
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Solution or Cell Culture Medium
-
Cause A: Exceeded Solubility Limit. this compound has limited solubility in aqueous solutions. The final concentration in your experiment may be too high.
-
Solution: Review the solubility data and consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your specific medium.
-
-
Cause B: "Solvent Shock". Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Solution: Try a serial dilution approach. First, dilute the DMSO stock to an intermediate concentration in a small volume of your aqueous buffer, then add this to the final volume. Also, ensure rapid mixing during dilution.
-
-
Cause C: Low Temperature. The solubility of many compounds decreases at lower temperatures.
-
Solution: Ensure your aqueous buffer or cell culture medium is at room temperature or 37°C before adding the this compound stock solution. If precipitation occurs after refrigeration of the final solution, gently warm and sonicate to try and redissolve the compound before use.
-
Issue 2: Inconsistent or No Biological Effect Observed
-
Cause A: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Ensure that the solid compound and DMSO stock solutions have been stored according to the recommendations in Table 1. Always prepare fresh working solutions in aqueous buffers for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock by preparing aliquots.
-
-
Cause B: Incorrect Dosage. The concentration of this compound used may be too low to elicit a biological response.
-
Solution: The half-maximal effective concentration (EC50) for inducing mouse β-cell proliferation is 0.66 μM.[1] However, the optimal concentration can vary depending on the cell type and assay conditions. Perform a thorough dose-response experiment to determine the optimal concentration for your system.
-
-
Cause C: Cell-Specific Factors. The response to this compound can be cell-type specific.
-
Solution: Confirm that your cell line expresses the target kinases (DYRK1A and GSK3β). Consider that the downstream signaling pathways may differ between cell lines.
-
Experimental Protocols
Detailed Methodology: Assessing the Stability of this compound in Experimental Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium or aqueous buffer.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into your pre-warmed experimental medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, sealed containers for each time point.
-
Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Include a "time zero" sample that is immediately processed.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the incubated solution.
-
Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration at each time point to the "time zero" sample to determine the percentage of this compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining against time to visualize the stability profile.
-
This data will help you determine the time window within which this compound is stable under your experimental conditions.
-
Visualizations
Caption: this compound inhibits DYRK1A and GSK3β, preventing NFATc phosphorylation and promoting its nuclear localization and activity.
References
Validation & Comparative
A Comparative Guide to GNF4877 and Harmine for Inducing Human β-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
The regeneration of pancreatic β-cells is a paramount goal in developing curative therapies for diabetes. The limited proliferative capacity of adult human β-cells presents a significant challenge. This guide provides an objective comparison of two leading small molecules, GNF4877 and harmine (B1663883), known to induce human β-cell proliferation, supported by experimental data and methodologies.
Introduction to Proliferative Agents
Mechanism of Action: Targeting DYRK1A and Beyond
The primary mechanism for both compounds involves the inhibition of DYRK1A. DYRK1A normally phosphorylates and promotes the nuclear export of the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[8] By inhibiting DYRK1A, this compound and harmine allow NFAT to remain in the nucleus, where it promotes the transcription of genes that drive cell cycle progression and, ultimately, β-cell proliferation.[4][8][9]
A key distinction lies in this compound's dual activity. In addition to potently inhibiting DYRK1A, it also inhibits glycogen (B147801) synthase kinase 3β (GSK3β).[1][7][9] The inhibition of GSK3β is also believed to contribute to β-cell proliferation, suggesting a potentially synergistic effect for this compound.[3][9] In contrast, while harmine is a potent DYRK1A inhibitor, it can also affect other kinases and monoamine oxidases, which may contribute to off-target effects.[4][5][10]
Recent studies have uncovered another critical difference: while both compounds stimulate proliferation, harmine and certain other DYRK1A inhibitors also enhance the expression of key β-cell differentiation and function genes, such as PDX1, MAFA, and NKX6.1.[11][12] Unexpectedly, this pro-differentiation effect was not observed with this compound, which in some cases even inhibited the expression of these critical β-cell markers.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Beta Cell Proliferation Research to Investigate Harmine in Phase 1 Trial [reports.mountsinai.org]
- 3. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 4. Induction of human pancreatic beta cell replication by inhibitors of dual specificity tyrosine regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining Harmine for its potential towards the expansion of β-cell mass - Healthcare Radius [healthcareradius.in]
- 6. health.mountsinai.org [health.mountsinai.org]
- 7. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis [mdpi.com]
- 9. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Select DYRK1A Inhibitors Enhance Both Proliferation and Differentiation in Human Pancreatic Beta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Head-to-Head Battle of Kinase Inhibitors: GNF4877 vs. 5-Iodotubercidin
In the dynamic landscape of drug discovery and biomedical research, the thorough comparative analysis of small molecule inhibitors is paramount for identifying candidates with the most promising therapeutic potential. This guide provides a detailed, data-driven comparison of two notable kinase inhibitors, GNF4877 and 5-iodotubercidin (B1582133) (5-IT), aimed at researchers, scientists, and drug development professionals. We delve into their mechanisms of action, present supporting experimental data in a clear, comparative format, and provide detailed experimental protocols for key assays.
At a Glance: Key Differences and Primary Targets
This compound is a potent and selective dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] Its primary therapeutic potential is being explored in the context of diabetes, where it has been shown to induce the proliferation of pancreatic β-cells.[1][3][4][5]
5-Iodotubercidin (5-IT), on the other hand, is a broader spectrum inhibitor, initially identified as a potent adenosine (B11128) kinase (ADK) inhibitor.[6][7][8] Subsequent research has revealed its activity against a range of other kinases and its ability to act as a genotoxic agent, inducing DNA damage and activating the ATM-p53 signaling pathway, leading to apoptosis in cancer cells.[9][10][11][12][13] While it also inhibits DYRK1A, its polypharmacology distinguishes it from the more targeted profile of this compound.[14]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and 5-iodotubercidin, providing a direct comparison of their potency and cellular effects.
Table 1: Inhibitory Activity (IC50)
| Compound | Target | IC50 | Reference |
| This compound | DYRK1A | 6 nM | [1][15] |
| GSK3β | 16 nM | [1][15] | |
| 5-Iodotubercidin | Adenosine Kinase | 26 nM | [6][7][16] |
| DYRK1A | 14 nM | [17] | |
| Casein Kinase 1 (CK1) | 0.4 µM | [7][8] | |
| Insulin (B600854) Receptor Tyrosine Kinase | 3.5 µM | [7][8] | |
| Phosphorylase Kinase | 5-10 µM | [7][8] | |
| Protein Kinase A (PKA) | 5-10 µM | [7][8] | |
| Casein Kinase 2 (CK2) | 10.9 µM | [7][8] | |
| Protein Kinase C (PKC) | 27.7 µM | [7][8] |
Table 2: Cellular Activity (EC50)
| Compound | Assay | Cell Line | EC50 | Reference |
| This compound | β-cell proliferation | Mouse β (R7T1) cells | 0.66 µM | [1][12] |
| 5-Iodotubercidin | Cell Death | HCT116 (p53+/+) | 1.88 µM | [9] |
| Cell Death | HCT116 (p53-/-) | 7.8 µM | [9] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of this compound and 5-IT stem from their differential engagement of cellular signaling pathways.
This compound: Promoting β-Cell Proliferation
This compound's dual inhibition of DYRK1A and GSK3β converges on the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. DYRK1A normally phosphorylates NFAT, promoting its nuclear export and inactivation. By inhibiting DYRK1A, this compound prevents this phosphorylation, leading to the accumulation of active NFAT in the nucleus, which in turn drives the transcription of genes involved in β-cell proliferation.[1][18] The concurrent inhibition of GSK3β may further contribute to this pro-proliferative effect.[3][19]
5-Iodotubercidin: A Dual Threat of Kinase Inhibition and Genotoxicity
5-IT's mechanism is more complex due to its broader target profile. As a potent adenosine kinase inhibitor, it can modulate adenosine levels, impacting various physiological processes.[6][7][8] However, its anticancer effects are largely attributed to its genotoxic nature. 5-IT is metabolized and incorporated into DNA, causing DNA damage.[9][11][13] This damage activates the ATM-p53 signaling cascade, leading to cell cycle arrest and apoptosis.[9][10][12] Its inhibition of DYRK1A and other kinases likely contributes to its overall cellular effects.[14][20]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. Below are methodologies for key assays used to characterize this compound and 5-IT.
General Experimental Workflow
A typical workflow for characterizing and comparing kinase inhibitors like this compound and 5-IT involves a multi-step process from initial biochemical assays to in vivo efficacy studies.
DYRK1A/GSK3β Kinase Inhibition Assay (for this compound)
Objective: To determine the in vitro inhibitory activity of this compound against DYRK1A and GSK3β kinases.
Materials:
-
Recombinant human DYRK1A and GSK3β enzymes
-
Specific peptide substrate for each kinase
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme to the kinase assay buffer.
-
Add the this compound dilutions to the wells containing the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific peptide substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
β-Cell Proliferation Assay (for this compound)
Objective: To assess the effect of this compound on the proliferation of pancreatic β-cells.
Materials:
-
Primary human or rodent pancreatic islets, or a β-cell line (e.g., INS-1E, MIN6)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound
-
EdU (5-ethynyl-2´-deoxyuridine) labeling reagent
-
Click-iT® EdU Alexa Fluor® Imaging Kit (Invitrogen) or similar
-
Primary antibodies: anti-insulin, anti-Ki67
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Microscope for fluorescence imaging
Procedure:
-
Culture pancreatic islets or β-cells in multi-well plates.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
During the last few hours of treatment (e.g., 4-24 hours), add EdU to the culture medium to label proliferating cells.
-
Fix, permeabilize, and perform the Click-iT® reaction to detect EdU incorporation.
-
Perform immunofluorescence staining for insulin (to identify β-cells) and/or Ki67 (another proliferation marker).
-
Counterstain nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the percentage of proliferating (EdU-positive or Ki67-positive) β-cells (insulin-positive).
p53 Activation Western Blot (for 5-Iodotubercidin)
Objective: To detect the activation of the p53 pathway in response to 5-IT treatment.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, A549)
-
5-Iodotubercidin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and treat with various concentrations of 5-IT for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the expression and phosphorylation of p53 and its downstream target p21.
Annexin V/PI Apoptosis Assay (for 5-Iodotubercidin)
Objective: To quantify the induction of apoptosis by 5-IT.
Materials:
-
Cancer cell line (e.g., HCT116)
-
5-Iodotubercidin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of 5-IT for a specified time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound and 5-iodotubercidin represent two distinct classes of kinase inhibitors with different therapeutic potentials. This compound, with its focused dual inhibition of DYRK1A and GSK3β, shows significant promise as a targeted therapy for inducing β-cell regeneration in diabetes. Its mechanism of action is well-defined, and it exhibits potent and specific cellular effects.
In contrast, 5-iodotubercidin's broader kinase inhibition profile and its genotoxic properties position it as a potential anti-cancer agent. Its ability to induce DNA damage and activate the p53 pathway provides a powerful mechanism for killing cancer cells. However, its polypharmacology may also present challenges in terms of off-target effects and requires careful consideration in further drug development.
This comparative guide provides a foundational resource for researchers to understand the key differences between this compound and 5-IT, enabling informed decisions in the design of future studies and the pursuit of novel therapeutic strategies. The provided experimental protocols offer a starting point for the in-house validation and exploration of these and other similar small molecule inhibitors.
References
- 1. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Figure 8. Apoptosis induced by 5-Iodotubercidin in vitro and in vivo. - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 20. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GNF4877 and GNF2133 in DYRK1A Inhibition and Beta-Cell Proliferation
For researchers in diabetes and kinase inhibitor drug discovery, understanding the nuances between available tool compounds is critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two key DYRK1A inhibitors: GNF4877, a potent dual inhibitor of DYRK1A and GSK3β, and GNF2133, a highly selective DYRK1A inhibitor. This comparison will aid researchers in selecting the appropriate compound for their specific experimental needs.
This compound and GNF2133 have emerged as valuable chemical probes to investigate the role of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) in pancreatic beta-cell proliferation, a key area of research for type 1 diabetes therapy. While both compounds effectively stimulate beta-cell proliferation through DYRK1A inhibition, their distinct selectivity profiles lead to different biological consequences and research applications.
Performance and Quantitative Data Comparison
The primary distinction between this compound and GNF2133 lies in their kinase selectivity. This compound is a potent dual inhibitor, targeting both DYRK1A and Glycogen Synthase Kinase 3β (GSK3β), whereas GNF2133 was specifically designed for its high selectivity for DYRK1A.[1][2] This difference is quantitatively demonstrated by their half-maximal inhibitory concentrations (IC50) against these kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | DYRK1A | 6 | [3] |
| GSK3β | 16 | [3] | |
| GNF2133 | DYRK1A | 6.2 | [4][5] |
| GSK3β | >50,000 | [1] |
This data clearly illustrates that while both compounds inhibit DYRK1A with high potency, GNF2133 is exceptionally selective, showing negligible activity against GSK3β.
In functional assays, both compounds have been shown to promote the proliferation of rodent and human beta-cells.[1][2][3][4][5] In vivo studies in diabetic mouse models have demonstrated that treatment with either this compound or GNF2133 can lead to increased beta-cell mass, enhanced insulin (B600854) secretion, and improved glycemic control.[1][2][4][5][6]
Signaling Pathways and Mechanism of Action
The pro-proliferative effect of both this compound and GNF2133 on beta-cells is primarily mediated through the inhibition of DYRK1A, which leads to the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. DYRK1A normally phosphorylates NFAT, promoting its export from the nucleus and thereby inactivating it. By inhibiting DYRK1A, both compounds allow NFAT to remain in the nucleus, where it can activate the transcription of genes that promote cell cycle progression and proliferation.[7][8]
The dual inhibitory nature of this compound introduces an additional layer of signaling modulation through its action on GSK3β. GSK3β is a key component of the Wnt/β-catenin signaling pathway. Inhibition of GSK3β leads to the stabilization and nuclear accumulation of β-catenin, which can also promote the transcription of pro-proliferative genes.[9][10] The synergistic inhibition of both DYRK1A and GSK3β by this compound may lead to a more potent induction of beta-cell proliferation compared to selective DYRK1A inhibition alone.[11]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This assay is used to determine the potency of the inhibitors against their target kinases.
Objective: To measure the IC50 values of this compound and GNF2133 against DYRK1A and GSK3β.
Materials:
-
Recombinant human DYRK1A and GSK3β enzymes
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
ATP
-
Substrate peptide (e.g., DYRKtide for DYRK1A)
-
This compound and GNF2133
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound and GNF2133 in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Beta-Cell Proliferation Assay (EdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Objective: To quantify the pro-proliferative effects of this compound and GNF2133 on beta-cells.
Materials:
-
Isolated rodent or human pancreatic islets
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS and glucose)
-
This compound and GNF2133
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution (e.g., Click-iT® EdU Assay Kit, Thermo Fisher Scientific)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-insulin antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture isolated islets for 24-48 hours.
-
Treat the islets with various concentrations of this compound or GNF2133 for a predetermined period (e.g., 72 hours).
-
Add EdU to the culture medium for the final 24 hours of treatment.
-
Fix and permeabilize the islets.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Stain the islets with an anti-insulin antibody and DAPI.
-
Image the islets using a fluorescence microscope and quantify the percentage of EdU-positive beta-cells (insulin-positive cells). Alternatively, disperse the islets into single cells and analyze by flow cytometry.
In Vivo Glucose Disposal Assay
This assay assesses the effect of the inhibitors on glucose metabolism in a living organism.
Objective: To evaluate the in vivo efficacy of this compound and GNF2133 in improving glucose tolerance in a diabetic mouse model.
Materials:
-
Diabetic mouse model (e.g., streptozotocin-induced or db/db mice)
-
This compound or GNF2133 formulated for oral gavage
-
Glucose solution
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Treat diabetic mice with this compound, GNF2133, or vehicle control daily by oral gavage for a specified duration (e.g., 14 days).
-
Fast the mice overnight.
-
Measure baseline blood glucose levels (t=0).
-
Administer a glucose bolus via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose disposal capacity.
Conclusion
Both this compound and GNF2133 are potent inhibitors of DYRK1A that promote beta-cell proliferation. The choice between these two compounds depends on the specific research question. GNF2133, with its high selectivity for DYRK1A, is an excellent tool for dissecting the specific roles of this kinase in various biological processes without the confounding effects of GSK3β inhibition. In contrast, this compound, as a dual DYRK1A/GSK3β inhibitor, may offer a more potent pro-proliferative effect in beta-cells and can be used to explore the potential synergistic effects of targeting both pathways. Researchers should carefully consider the selectivity profile and the signaling pathways they wish to investigate when selecting between these two valuable research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the On-Target Effects of GNF4877 in Human Islets
Introduction
The loss of functional pancreatic β-cell mass is a primary characteristic of both type 1 and type 2 diabetes. A promising therapeutic strategy involves inducing the proliferation of existing β-cells to restore this mass. GNF4877 is a small molecule inhibitor that has been identified as a potent inducer of β-cell proliferation.[1] It functions as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β).[1][2][3][4] This guide provides a comprehensive validation of this compound's on-target effects in human islets, comparing its performance with alternative compounds and presenting the supporting experimental data and protocols for researchers, scientists, and drug development professionals.
This compound: Mechanism of Action and On-Target Effects
This compound's primary mechanism for inducing β-cell proliferation is through the inhibition of DYRK1A. DYRK1A normally phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their export from the nucleus and thereby suppressing cell cycle progression. By inhibiting DYRK1A, this compound prevents this phosphorylation, leading to the nuclear translocation of NFATc, which in turn activates the transcription of genes that drive cell proliferation.[2] While this compound also inhibits GSK3β, studies suggest that its contribution to human β-cell proliferation is minor compared to the potent effect of DYRK1A inhibition.[5] Further genetic studies have revealed that DYRK1B is another crucial target; simultaneous silencing of both DYRK1A and DYRK1B leads to greater β-cell proliferation than silencing either kinase individually.[5][6]
Summary of this compound On-Target Effects in Human Islets
| Parameter | Observation | Supporting Data |
| Target Kinase Inhibition | Potent inhibitor of DYRK1A and GSK3β. | IC50s of 6 nM for DYRK1A and 16 nM for GSK3β.[2] |
| β-Cell Proliferation | Significant increase in the number of proliferating β-cells. | This compound treatment led to a 20-fold increase in Ki67-positive, insulin-positive cells in intact human islets.[7][8] |
| β-Cell Mass | Expansion of total β-cell numbers and islet mass in vitro. | After 8 days of treatment, the total number of insulin-positive cells was significantly higher compared to vehicle control.[7][9] |
| In Vivo Efficacy | Induces β-cell proliferation and improves glycemic control in mouse models. | Oral administration of this compound (50 mg/kg) increased BrdU incorporation in transplanted human islets and improved glucose control.[7][8][9] |
Comparison with Alternative DYRK1A Inhibitors
This compound belongs to a class of compounds that target DYRK1A to stimulate β-cell replication.[5] A comparison with other well-studied DYRK1A inhibitors, such as Harmine and 5-Iodotubericidin (5-IT), reveals important differences in potency, selectivity, and downstream effects.
| Feature | This compound | Harmine | 5-Iodotubericidin (5-IT) |
| Proliferation Potency | High. Considered more effective than Harmine in driving human β-cell replication.[5] | Moderate. Induces β-cell proliferation but is generally less potent than this compound or 5-IT.[5] | High. Similar to this compound, it is a potent driver of human β-cell proliferation.[5] |
| Kinase Selectivity | Less selective. A kinome screen revealed that this compound inhibits numerous additional kinases beyond DYRK1A/1B and GSK3.[6] | More selective. Hits fewer off-target kinases compared to this compound and 5-IT.[6] | Less selective. Similar to this compound, it hits many additional kinases, which may contribute to its potency but complicates development.[6] |
| Pro-differentiation Effect | Not observed. Does not induce the expression of key β-cell maturity and function genes (e.g., PDX1, MAFA).[10] | Observed. Enhances the expression of essential β-cell phenotypic genes, suggesting an improvement in cell identity and function alongside proliferation.[10] | Observed. Similar to Harmine, 5-IT increases the expression of β-cell differentiation markers.[10] |
This comparison highlights a critical trade-off: while this compound is highly potent in inducing proliferation, its lower selectivity and lack of a pro-differentiation effect distinguish it from other DYRK1A inhibitors like Harmine.
Comparison with Compounds Having Alternative Mechanisms
To validate that this compound's effects are mediated through its intended targets, it is useful to compare it with compounds that induce proliferation via different pathways. GNF-9228 is a small molecule that stimulates human β-cell proliferation but does so independently of the DYRK1A-NFAT pathway.[11]
| Feature | This compound | GNF-9228 |
| Mechanism of Action | Inhibition of DYRK1A/1B, leading to NFAT nuclear translocation. | Unknown, but confirmed to be independent of the DYRK1A-NFAT pathway.[11] |
| NFAT Nuclear Translocation | Strongly activates NFAT nuclear translocation.[11] | Does not activate NFAT nuclear translocation.[11] |
| Effect of DYRK1A Overexpression | Proliferative effect is inhibited by DYRK1A overexpression.[11] | Proliferative effect is not affected by DYRK1A overexpression.[11] |
| Effect on Insulin (B600854) Secretion | Preserves or enhances glucose-stimulated insulin secretion (GSIS) after long-term culture.[8] | Pre-exposure for 72 hours significantly increased GSIS in human islets.[11] |
The fact that GNF-9228 induces proliferation without engaging the DYRK1A-NFAT pathway confirms that the effects observed with this compound are specifically linked to its on-target activity.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments used to validate this compound's effects.
This protocol measures the rate of β-cell proliferation in response to compound treatment using EdU (5-ethynyl-2'-deoxyuridine) incorporation.
-
Islet Culture: Culture intact human islets for 72 hours in standard islet culture medium.
-
Compound Treatment: Treat islets with this compound (e.g., 5 µM) or a vehicle control (DMSO).
-
EdU Labeling: For the final 72 hours of culture, add EdU labeling reagent (e.g., 1:1,000 dilution) to the medium.[11]
-
Islet Dispersion: After treatment, wash the islets and disperse them into single cells using an appropriate enzyme (e.g., TrypLE).
-
Staining: Fix and permeabilize the cells. Perform immunofluorescence staining for insulin (to identify β-cells) and glucagon (for α-cells), along with a Click-iT reaction to detect incorporated EdU. Use DAPI as a nuclear counterstain.[11]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of insulin-positive cells that are also positive for EdU.[11]
This assay assesses the functional competence of human islets after treatment with a proliferative compound.
-
Islet Treatment: Treat human islets with this compound or vehicle control for the desired period (e.g., 72 hours).[11]
-
Pre-incubation: Wash islets and pre-incubate them in a low-glucose buffer (e.g., 2.8 mM glucose) for 1 hour to establish a basal state.
-
Basal Secretion: Replace the buffer with fresh low-glucose buffer and incubate for 1 hour. Collect the supernatant to measure basal insulin secretion.
-
Stimulated Secretion: Replace the buffer with a high-glucose buffer (e.g., 16.7 mM glucose) and incubate for 1 hour. Collect the supernatant to measure stimulated insulin secretion.[11]
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an ELISA kit.
-
Normalization: After the assay, lyse the islets to measure total insulin and/or DNA content. Normalize the secreted insulin values to the total content to account for differences in islet mass.[11]
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 6. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 7. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of a small molecule that stimulates human β-cell proliferation and insulin secretion, and protects against cytotoxic stress in rat insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
GNF4877: A Comparative Analysis of Efficacy in Rodent Models and Human Islets
For Researchers, Scientists, and Drug Development Professionals
GNF4877 has emerged as a promising small molecule for inducing pancreatic β-cell proliferation, a key therapeutic goal for diabetes. This guide provides an objective comparison of its efficacy in preclinical rodent models versus human islets, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound is a potent dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β)[1][2]. Inhibition of DYRK1A is a critical driver of β-cell proliferation[2][3]. DYRK1A normally suppresses the NFAT signaling pathway, which is involved in β-cell growth. By inhibiting DYRK1A, this compound promotes the activation of this pathway, leading to increased β-cell division[2]. The concurrent inhibition of GSK3β may also contribute to the compound's overall efficacy[2][3].
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the efficacy of this compound in rodent models and human islets.
Table 1: In Vitro Proliferation of Pancreatic β-Cells
| Species | Assay | Treatment | Result | Reference |
| Rat | EdU Incorporation | This compound | Dose-dependent increase in β-cell proliferation. | [4] |
| Human | Ki67+ Insulin (B600854)+ Cells | This compound | ~20-fold increase in Ki67-positive insulin-positive cells in intact islets. | [5] |
| Human | Total Islet & β-Cell Number | This compound (7-8 days) | Increase in both total islet and β-cell numbers. | [4][5] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Treatment | Key Findings | Reference |
| RIP-DTA Mouse (Type 1 Diabetes Model) | This compound (50 mg/kg, oral, twice daily) | Progressive reduction in non-fasting blood glucose from >400 mg/dL. Dramatically improved glucose tolerance. Increased β-cell mass and insulin content. | [4][5] |
| NSG Mice with Transplanted Human Islets | This compound (50 mg/kg, oral, twice daily) | Increased BrdU incorporation in insulin-positive cells within the graft. Improved glycemic control. | [2][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Human Islet Culture and Proliferation Assay
-
Islet Source: Intact primary human islets are obtained from deceased organ donors.
-
Culture Conditions: Islets are cultured in a suitable medium, often for a period of 7 to 8 days.
-
Treatment: this compound is added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Proliferation Assessment:
-
Immunofluorescence: Islets are fixed, sectioned, and stained for insulin (to identify β-cells) and a proliferation marker like Ki67. DAPI is used to counterstain nuclei.
-
Quantification: The percentage of Ki67-positive cells among the total insulin-positive cells is determined through imaging and analysis[4][5].
-
Cell Counting: For total cell number assessment, islets are dissociated into single cells, and the total number of islet cells and insulin-positive cells are counted[4].
-
In Vivo Diabetic Mouse Model (RIP-DTA)
-
Animal Model: Transgenic mice expressing diphtheria toxin A (DTA) under the control of the rat insulin promoter (RIP-DTA). This allows for the inducible ablation of β-cells, leading to a model of Type 1 diabetes[5].
-
Induction of Diabetes: Diabetes is induced, and treatment is initiated when blood glucose levels become overtly high (e.g., >400 mg/dL)[4][5].
-
Treatment Protocol: this compound is administered orally, typically at a dose of 50 mg/kg twice daily[2][4][5]. A vehicle-treated control group is included.
-
Efficacy Evaluation:
-
Glycemic Control: Non-fasting blood glucose levels are monitored regularly. Oral glucose tolerance tests (OGTT) are performed to assess glucose disposal[4][5].
-
Histological Analysis: At the end of the study, pancreata are harvested, sectioned, and stained for insulin and Ki67 to evaluate β-cell mass and proliferation[2][4].
-
Human Islet Transplantation Model
-
Animal Model: Immunodeficient mice, such as NOD-SCID gamma (NSG) mice, are used to prevent rejection of the human islet graft[2].
-
Transplantation Procedure: A sub-optimal number of human islets are transplanted under the kidney capsule of the mice[2][4][5].
-
Treatment: Following transplantation, the mice are treated with this compound (e.g., 50 mg/kg, oral, twice daily) or a vehicle control[2][4][5].
-
Analysis of Proliferation: Proliferation of the transplanted human β-cells is assessed by immunohistochemistry for proliferation markers like BrdU or Ki67 in insulin-positive cells within the graft[2][4].
-
Functional Assessment: Blood glucose levels are monitored to evaluate the functional improvement of the transplanted islets[2][4][5].
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Signaling pathway of this compound in promoting β-cell proliferation.
In Vivo Efficacy Study Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Conclusion
The available data consistently demonstrates the efficacy of this compound in promoting β-cell proliferation in both rodent models and human islets. In vitro studies show a significant increase in the proliferation of human β-cells. In vivo experiments in diabetic mouse models reveal that this compound can improve glycemic control and increase β-cell mass. Furthermore, studies using human islets transplanted into immunodeficient mice confirm that this compound stimulates the proliferation of human β-cells in an in vivo setting, leading to functional improvements. These findings underscore the therapeutic potential of this compound for diabetes by restoring β-cell mass.
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
GNF4877 Proliferation Data: A Cross-Study Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNF4877's effects on cell proliferation across various studies, offering objective analysis alongside alternative compounds. The information is intended to support research and development efforts in the field of regenerative medicine, particularly for diabetes.
Quantitative Proliferation Data Summary
The following table summarizes the key quantitative findings from multiple studies on the pro-proliferative effects of this compound and comparator compounds on pancreatic β-cells.
| Compound | Cell Type | Assay Type | Concentration | % Proliferating Cells (e.g., Ki67+ or EdU+) | Fold Change vs. Control | Study Reference |
| This compound | Primary Human Islets | Ki67 Staining | 10 µM | ~2.5% | ~5-fold | [1][2] |
| This compound | Primary Rat Islets | EdU Incorporation | 10 µM | ~12% | ~15-fold | [1] |
| This compound | Mouse β (R7T1) cells | Not Specified | EC50 = 0.66 μM | Not Applicable | Not Applicable | [3] |
| Harmine | Primary Rat Islets | EdU Incorporation | 10 µM | ~8% | ~10-fold | [1][2] |
| 5-Iodotubericidin (5-IT) | Human Islets | Not Specified | Not Specified | More potent than harmine | Not Specified | [4] |
| GSK3β inhibitors (LiCl, CHIR99021) | Primary Rat Islets | EdU Incorporation | Various | Minimal to no proliferation | ~1-fold | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for in vitro and in vivo proliferation assays involving this compound.
In Vitro β-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of primary pancreatic β-cells.
Materials:
-
Isolated primary human or rodent islets
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and glucose
-
This compound (and other test compounds) dissolved in DMSO
-
5-Ethynyl-2'-deoxyuridine (EdU) or Ki67 antibody
-
Insulin (B600854) antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscopy imaging system
Procedure:
-
Islet Culture: Dispersed primary islets are seeded onto culture plates.
-
Compound Treatment: Islets are treated with varying concentrations of this compound or control compounds (e.g., DMSO as a vehicle control) for a specified duration (e.g., 4-8 days).[1][2]
-
Proliferation Labeling:
-
For EdU assay: EdU is added to the culture medium for the final 24-48 hours of treatment to be incorporated into the DNA of proliferating cells.
-
For Ki67 staining: No labeling step is required during culture.
-
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
For EdU, a click-chemistry reaction is performed to visualize EdU incorporation.
-
Cells are stained with antibodies against insulin (to identify β-cells) and Ki67 (a marker of proliferation), and with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis: Images are acquired using a fluorescence microscope. The percentage of proliferating β-cells is determined by quantifying the number of EdU-positive or Ki67-positive nuclei within the insulin-positive cell population.
In Vivo β-Cell Proliferation Study in a Diabetic Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in promoting β-cell regeneration and improving glycemic control.
Animal Model: Diabetic mouse models, such as the RIP-DTA (rat insulin promoter-diphtheria toxin A chain) mice, which exhibit β-cell ablation, are commonly used.[5]
Procedure:
-
Induction of Diabetes: Diabetes is induced in the mouse model.
-
Compound Administration: this compound is administered to the mice, typically via oral gavage, at a specific dose and frequency (e.g., 50 mg/kg, twice daily for 15 days).[3][5] A vehicle control group receives the formulation without the active compound.
-
Monitoring: Blood glucose levels and body weight are monitored throughout the study.[1][2]
-
Histological Analysis: At the end of the treatment period, pancreata are harvested, fixed, and sectioned.
-
Immunohistochemistry: Pancreatic sections are stained for insulin and a proliferation marker (e.g., Ki67 or BrdU).
-
Quantification: β-cell mass, the percentage of proliferating β-cells, and insulin content are quantified to assess the regenerative effects of the treatment.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound signaling pathway leading to β-cell proliferation.
Caption: Experimental workflow for an in vitro β-cell proliferation assay.
References
- 1. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
